Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
Brand Name:
Vulcanchem
CAS No.:
6255-02-3
VCID:
VC21294891
InChI:
InChI=1S/C19H21NO4/c1-3-12-23-19(22)15-8-10-16(11-9-15)20-18(21)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
SMILES:
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C
Molecular Formula:
C19H21NO4
Molecular Weight:
327.4 g/mol
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
CAS No.: 6255-02-3
Cat. No.: VC21294891
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6255-02-3 |
|---|---|
| Molecular Formula | C19H21NO4 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | propyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H21NO4/c1-3-12-23-19(22)15-8-10-16(11-9-15)20-18(21)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
| Standard InChI Key | TVINNSPLEWMBKA-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator